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Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. The

management of this complication of diabetes mellitus focuses on controlling blood glucose

levels and hypertension to slow the progression of renal damage. Combination therapy is often

employed to achieve therapeutic goals. Co-Renitec, a fixed-dose combination of enalapril

maleate (an angiotensin-converting enzyme inhibitor) and hydrochlorothiazide (a thiazide

diuretic), is utilized in the management of hypertension. Enalapril works by inhibiting the renin-

angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced intraglomerular

pressure, while hydrochlorothiazide promotes the excretion of sodium and water, reducing

blood volume.[1][2] This document provides detailed application notes and protocols for the

study of Co-Renitec in the context of diabetic nephropathy, based on available clinical

research.

Data Presentation
While specific clinical trial data for the fixed-dose combination of Co-Renitec in a diabetic

nephropathy population is limited, the following tables summarize the effects of enalapril, a key

component of Co-Renitec, from studies in patients with diabetic nephropathy. This data

provides a strong indication of the potential therapeutic effects of Co-Renitec.
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Table 1: Effect of Enalapril on Albumin Excretion Rate (AER) in Patients with Diabetic

Nephropathy

Study
Patient
Populatio
n

Treatmen
t Group

Baseline
AER (μ
g/min ,
geometri
c mean ±
SD)

End-of-
Study
AER (μ
g/min ,
geometri
c mean ±
SD)

Annual
Rate of
Change
in AER
(%)

Progressi
on to
Clinical
Albuminu
ria (>200
μ g/min )

Ravid et al.

(1997)[3]

Normotensi

ve type 2

diabetics

with

microalbu

minuria

Enalapril

(n=52)
55 ± 33 20 ± 59 -16.7 7.7%

Placebo

(n=51)
53 ± 31 85 ± 90 +12.3 23.5%

Marre et al.

(1997)[4]

Normotensi

ve type 1

diabetics

with

microalbu

minuria

Enalapril

(n=11)

59 (range

37-260)

38 (range

14-146)

Not

Reported

1/11 (high

microalbu

minuria)

HCTZ

(n=10)

111 (range

33-282)

109 (range

33-262)

Not

Reported

6/10 (high

microalbu

minuria)

Ahmad et

al. (2003)

[5]

Type 1

diabetics

with

microalbu

minuria

Enalapril

(n=37)

Not

specified

Significantl

y

decreased

(P<0.05)

Not

Reported
8.1%

Placebo

(n=36)

Not

specified

Not

specified

Not

Reported
30.5%
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Table 2: Effect of Enalapril on Glomerular Filtration Rate (GFR) in Patients with Diabetic

Nephropathy

Study
Patient
Population

Treatment
Group

Baseline
GFR
(ml/min/1.73
m²)

End-of-
Study GFR
(ml/min/1.73
m²)

Mean Rate
of Decline
in GFR
(ml/min/yea
r)

Björck et al.

(1992)[6]

Type 1

diabetics with

nephropathy

Enalapril

(n=18)
Not specified

8.4 ± 9.4

(after 4

years)

1.7 ± 2.4

Barnas et al.

(1998)[7]

Patients with

clinical

diabetic

nephropathy

Enalapril

(n=18)
61 51

-1.18

(ml/min/1.73

m²/mo)

Placebo

(n=15)
64 58

-1.00

(ml/min/1.73

m²/mo)

Ruggenenti

et al. (1998)

[8]

Non-insulin

dependent

diabetics with

microalbumin

uria

Enalapril

(n=6)
58.9 ± 10.7

79.9 ± 17.7

(at 27

months)

Not Reported

(showed

improvement)

Experimental Protocols
The following is a representative experimental protocol for a clinical trial investigating the

effects of Co-Renitec in patients with diabetic nephropathy, synthesized from protocols of

studies on enalapril.

A Prospective, Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy

and Safety of Co-Renitec in Patients with Type 2 Diabetic Nephropathy
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1. Objective: To determine the long-term efficacy of Co-Renitec in reducing the progression of

microalbuminuria to clinical albuminuria and slowing the decline of GFR in normotensive or

hypertensive patients with type 2 diabetes and microalbuminuria.

2. Study Design: A 5-year, prospective, randomized, double-blind, placebo-controlled, parallel-

group trial.

3. Patient Population:

Inclusion Criteria:
Male and female patients aged 30-70 years.
Diagnosed with type 2 diabetes mellitus for at least 5 years.
Persistent microalbuminuria, defined as an albumin excretion rate (AER) of 20-200 µ g/min
in at least two of three consecutive sterile overnight urine collections.[3]
Serum creatinine concentration ≤ 1.5 mg/dL.
Blood pressure ≤ 140/90 mmHg (with or without existing antihypertensive medication).
Exclusion Criteria:
Type 1 diabetes.
History of hypersensitivity to ACE inhibitors or thiazide diuretics.
Serum potassium > 5.5 mmol/L.
Pregnancy or lactation.
Significant cardiovascular disease (e.g., myocardial infarction within the last 6 months,
unstable angina, congestive heart failure).
Other causes of renal disease.

4. Treatment:

Treatment Group: Co-Renitec (10 mg enalapril maleate / 25 mg hydrochlorothiazide) once
daily.
Control Group: Matched placebo once daily.
Concomitant Medication: Standardized glycemic control and management of other
comorbidities as per clinical guidelines. Antihypertensive medications other than ACE
inhibitors or thiazide diuretics may be used to maintain blood pressure below 140/90 mmHg.

5. Study Procedures:

Screening Visit: Medical history, physical examination, laboratory tests (including HbA1c,
serum creatinine, electrolytes), and three overnight urine collections for AER.
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Randomization Visit: Eligible patients are randomly assigned to either the treatment or
placebo group.
Follow-up Visits (every 3-4 months):
Measurement of blood pressure.
Assessment of adverse events.
Laboratory tests: fasting plasma glucose, HbA1c.
Overnight urine collection for AER.[3]
Annual Visits:
All procedures from the follow-up visits.
Measurement of GFR (e.g., by iohexol clearance or estimated using the CKD-EPI equation).
24-hour ambulatory blood pressure monitoring.

6. Outcome Measures:

Primary Outcome:
Progression from microalbuminuria to clinical albuminuria (AER > 200 µ g/min ).
Rate of decline in GFR.
Secondary Outcomes:
Change in AER from baseline.
Change in blood pressure from baseline.
Incidence of adverse events.
Cardiovascular morbidity and mortality.

7. Statistical Analysis:

The primary endpoints will be analyzed using survival analysis (for progression to clinical
albuminuria) and a mixed-effects model for repeated measures (for the rate of decline in
GFR).
Secondary endpoints will be analyzed using appropriate statistical tests (e.g., t-tests, chi-
square tests).
All analyses will be performed on an intention-to-treat basis.
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Caption: Mechanism of action of Co-Renitec in diabetic nephropathy.
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Caption: Experimental workflow for a clinical trial of Co-Renitec.

Conclusion
The combination of enalapril and hydrochlorothiazide in Co-Renitec presents a logical

therapeutic strategy for managing diabetic nephropathy, primarily by addressing hypertension

through two distinct mechanisms. The data from studies on enalapril monotherapy strongly

support its renoprotective effects by reducing albuminuria and potentially slowing the decline in

GFR. While hydrochlorothiazide's primary role is blood pressure reduction through diuresis, its

combination with enalapril may offer additive antihypertensive effects. The provided protocols

and diagrams serve as a guide for researchers and clinicians in designing and interpreting

studies on the application of Co-Renitec in this patient population. Further dedicated clinical

trials are warranted to fully elucidate the specific benefits of this combination therapy in diabetic

nephropathy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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